molecular formula C9H9N3OS3 B14878322 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B14878322
M. Wt: 271.4 g/mol
InChI Key: LYXUULYGSXUCNP-UHFFFAOYSA-N
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Description

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a thiadiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 5-(methylthio)-1,3,4-thiadiazole with 2-(thiophen-2-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The thiadiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted thiadiazoles, and thiophenes

Scientific Research Applications

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structural features may allow it to interact with DNA or proteins, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(furan-2-yl)acetamide
  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)acetamide
  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(benzothiazol-2-yl)acetamide

Uniqueness

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these rings or have different substituents.

Properties

Molecular Formula

C9H9N3OS3

Molecular Weight

271.4 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C9H9N3OS3/c1-14-9-12-11-8(16-9)10-7(13)5-6-3-2-4-15-6/h2-4H,5H2,1H3,(H,10,11,13)

InChI Key

LYXUULYGSXUCNP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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